Ethyl 2-(3-methoxyphenoxy)propanoate
Description
Ethyl 2-(3-methoxyphenoxy)propanoate (CAS 141289-99-8) is an organic ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol . Its structure comprises a propanoate backbone substituted at the 2-position with a 3-methoxyphenoxy group. This compound is characterized by:
- Ethyl ester group: Enhances lipophilicity and stability.
- Asymmetric carbon: The 2-position substitution creates chirality, which may influence biological activity.
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-6-10(8-11)14-3/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBLFWDSWTRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methoxyphenoxy)propanoate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 3-methoxyphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methoxyphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-substrate interactions due to its ester functional group.
Medicine: Investigated for potential pharmacological activities and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(3-methoxyphenoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Substituent Position : The meta-substitution in the target compound contrasts with para-substituted analogs (e.g., ), which may alter steric and electronic properties.
- Functional Groups: Electron-donating methoxy groups (target compound) vs. electron-withdrawing cyano () or nitro () groups influence reactivity and solubility.
Physicochemical Properties
- Molecular Weight : The target compound (224.25 g/mol) is lighter than fluorinated (, .24 g/mol) or sulfur-containing analogs (, .37 g/mol), suggesting higher volatility .
- Solubility: The methoxyphenoxy group enhances solubility in polar aprotic solvents compared to hydrophobic analogs like .
- Stability : Ether linkages (target compound) are generally more stable than thiocarbonyl () or hydrazone () groups under acidic conditions.
Biological Activity
Ethyl 2-(3-methoxyphenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group attached to a phenoxy ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , and it belongs to a class of compounds known as esters.
Key Structural Features:
- Methoxy Group: Enhances lipophilicity and potential for hydrogen bonding.
- Phenoxy Group: Contributes to biological activity through interactions with macromolecules.
- Ester Functionality: Can undergo hydrolysis to release active metabolites.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors.
- Hydrolysis: The ester group can be hydrolyzed in vivo, leading to the formation of phenoxyacetic acid derivatives that may exhibit enhanced biological effects.
- Enzyme Modulation: Studies suggest that this compound can act as an inhibitor or modulator of specific metabolic pathways, influencing enzyme activity and cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its efficacy against mycobacterial species, showing significant inhibition compared to control compounds .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Its structural characteristics allow it to inhibit inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-methoxyphenoxy)propanoate | Methoxy group at position 4 | Different substitution pattern affects reactivity |
| Mthis compound | Methyl instead of ethyl | Variations in biological activity due to alkyl group changes |
| Ethyl 2-(2-methoxyphenoxy)propanoate | Methoxy group at position 2 | Distinct interactions with biological targets |
The position of the methoxy group significantly influences the compound's reactivity and biological activity, making this compound particularly valuable for research and application.
Study on Antimicrobial Activity
In an investigation focused on the antimicrobial potential of various phenolic compounds, this compound was tested against Mycobacterium avium subsp. paratuberculosis and M. intracellulare. The results indicated that this compound exhibited higher activity levels compared to other tested derivatives, suggesting a promising avenue for further exploration in antimicrobial drug development .
Anti-inflammatory Mechanism Exploration
A separate study explored the anti-inflammatory mechanisms of this compound. The findings revealed that the compound effectively reduced pro-inflammatory cytokine levels in vitro, indicating its potential role as an anti-inflammatory agent in therapeutic settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
